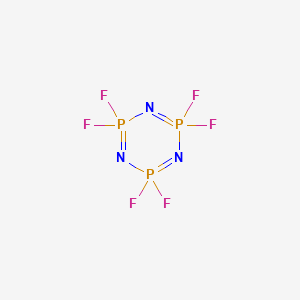

Hexafluorocyclotriphosphazene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4,6,6-hexafluoro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQPXAWBVGCNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N1=P(N=P(N=P1(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6N3P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166013 | |

| Record name | Hexafluorocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.932 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15599-91-4 | |

| Record name | 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexafluoro-2,2,4,4,6,6,-hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluorocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluorocyclotriphosphazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Hexafluorocyclotriphosphazene: A Comprehensive Technical Guide on its Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Hexafluorocyclotriphosphazene, with the chemical formula (NPF₂)₃, is a fascinating inorganic heterocyclic compound that has garnered significant interest across various scientific disciplines, including materials science, coordination chemistry, and as a precursor for advanced polymers. Its unique electronic structure and high reactivity make it a versatile building block for the synthesis of a wide array of derivatives with tailored properties. This technical guide provides an in-depth overview of the fundamental properties and structural characteristics of this compound, supported by experimental data and detailed methodologies.

Core Physical and Chemical Properties

This compound is a colorless, crystalline solid at room temperature.[1] It is known for its relatively high volatility and solubility in various organic solvents, such as toluene, while being insoluble in water.[1] The core properties of this compound are summarized in the table below, providing a quantitative basis for its application in research and development.

| Property | Value |

| Chemical Formula | F₆N₃P₃ |

| Molecular Weight | 248.93 g/mol |

| Melting Point | 27-32 °C |

| Boiling Point | 51 °C |

| Density | 2.237 g/cm³ |

| Solubility | Soluble in toluene, insoluble in water.[1] |

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a planar six-membered ring composed of alternating phosphorus and nitrogen atoms. This (P-N)₃ core exhibits a high degree of symmetry, belonging to the D₃h point group.[2] Each phosphorus atom is bonded to two fluorine atoms, resulting in a highly fluorinated, electron-deficient ring system. This planarity is a notable feature, distinguishing it from its chlorinated analog, hexachlorocyclotriphosphazene, which has a puckered ring structure.[3]

The precise bond lengths and angles within the this compound molecule have been determined by X-ray crystallography. These structural parameters are crucial for understanding the bonding and reactivity of the molecule.

| Structural Parameter | Value |

| P-N Bond Length | 1.57 Å |

| P-F Bond Length | 1.51 Å |

| N-P-N Bond Angle | 119.7° |

| P-N-P Bond Angle | 120.3° |

| F-P-F Bond Angle | 99.8° |

Data obtained from the crystal structure of this compound as reported in Inorganic Chemistry, 1999, 38 (26), pp 6048–6055.

The P-N bond length of 1.57 Å is significantly shorter than a typical P-N single bond, suggesting a considerable degree of π-bonding within the phosphazene ring. This delocalization of electrons contributes to the stability and unique reactivity of the molecule.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the fluorination of hexachlorocyclotriphosphazene ((NPCl₂)₃) using a fluorinating agent such as sodium fluoride (B91410) (NaF) or potassium fluoride (KF). A detailed experimental protocol is provided below.

Materials:

-

Hexachlorocyclotriphosphazene ((NPCl₂)₃)

-

Sodium Fluoride (NaF), dried

-

Anhydrous Acetonitrile (B52724) (CH₃CN)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve hexachlorocyclotriphosphazene in anhydrous acetonitrile.

-

Add a stoichiometric excess of dried sodium fluoride to the solution.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere with vigorous stirring.

-

Monitor the progress of the reaction by ³¹P NMR spectroscopy. The reaction is typically complete when the signal corresponding to the starting material disappears and a new signal for this compound appears.

-

After completion, cool the reaction mixture to room temperature and filter to remove the sodium chloride byproduct and any unreacted sodium fluoride.

-

The crude product in the acetonitrile filtrate can be purified by fractional distillation under reduced pressure to yield pure this compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of this compound, with both ³¹P and ¹⁹F nuclei being NMR active.

³¹P NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

-

Instrument Parameters:

-

Spectrometer: A multinuclear NMR spectrometer operating at a suitable frequency for ³¹P (e.g., 162 MHz).

-

Reference: 85% H₃PO₄ as an external standard.

-

Decoupling: Proton decoupling is typically employed.

-

-

Expected Spectrum: The ³¹P NMR spectrum of this compound exhibits a single resonance, appearing as a triplet due to coupling with the two attached fluorine atoms.

¹⁹F NMR Spectroscopy:

-

Sample Preparation: The same sample prepared for ³¹P NMR can be used.

-

Instrument Parameters:

-

Spectrometer: A multinuclear NMR spectrometer operating at a suitable frequency for ¹⁹F (e.g., 376 MHz).

-

Reference: CFCl₃ as an internal or external standard.

-

Decoupling: Proton decoupling is typically employed.

-

-

Expected Spectrum: The ¹⁹F NMR spectrum shows a single resonance, appearing as a doublet due to coupling with the phosphorus atom. Further complex splitting may be observed due to long-range coupling with other fluorine and phosphorus nuclei in the ring. A study by Kapicka et al. reported the determination of various spin-spin coupling constants, including ¹J(P,F), ²J(P,P), ²J(F,F), ³J(P,F), ⁴J(F,F)cis, and ⁴J(F,F)trans, from the high-resolution ¹⁹F NMR spectrum.[2]

Characterization by X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of this compound.

Procedure:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent from a saturated solution or by slow cooling of a solution.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares refinement.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization.

References

Synthesis of Hexafluorocyclotriphosphazene from Hexachlorocyclotriphosphazene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluorocyclotriphosphazene, (NPF₂)₃, is a versatile inorganic ring compound that serves as a crucial precursor in the synthesis of a wide array of phosphazene derivatives.[1] Its high thermal stability, flame retardancy, and chemical inertness make it a compound of significant interest in materials science, new energy technologies, and chemical engineering.[2] The substitution of chlorine atoms in its precursor, hexachlorocyclotriphosphazene ((NPCl₂)₃), with fluorine atoms can lead to cleaner substitution reactions with organometallic reagents, potentially opening up a broad new class of organophosphazene molecules.[3] This technical guide provides an in-depth overview of the synthesis of this compound from hexachlorocyclotriphosphazene, focusing on detailed experimental protocols and quantitative data to aid researchers in their laboratory work.

Core Synthesis Pathways

The primary route for the synthesis of this compound involves the fluorination of hexachlorocyclotriphosphazene using various fluorinating agents. The most common and well-documented methods utilize alkali metal fluorides, such as sodium fluoride (B91410) (NaF) and potassium fluoride (KF).[3][4][5] The choice of fluorinating agent and reaction conditions can significantly impact the reaction efficiency, yield, and purity of the final product.

Experimental Protocols

Detailed below are experimental protocols for the synthesis of this compound using different fluorinating agents.

Method 1: Fluorination using Sodium Fluoride (NaF) in Acetonitrile (B52724)

This method is a widely adopted procedure for the synthesis of this compound.[4]

-

Reactants and Reagents:

-

Hexachlorocyclotriphosphazene ((NPCl₂)₃)

-

Sodium Fluoride (NaF)

-

Dry Acetonitrile (CH₃CN)

-

Argon (or other inert gas)

-

-

Procedure:

-

In a flask equipped with a stirrer and reflux condenser, dissolve hexachlorocyclotriphosphazene (28 g, 0.0803 mol) in dry acetonitrile (100 mL) under an argon atmosphere with gentle heating and stirring.[4]

-

Add 8 equivalents of sodium fluoride (27 g, 0.643 mol) to the solution.[4]

-

Gently reflux the mixture at approximately 80°C for 24 hours while stirring.[4] The reaction results in a clear liquid with a white solid precipitate.[4]

-

Monitor the reaction progress by ³¹P NMR to confirm the formation of this compound.[4]

-

After the reaction is complete, purify the product by fractional distillation under an argon atmosphere.[4]

-

Collect the clear liquid product at 45°C.[4]

-

Slow cooling to room temperature, followed by further cooling to 4°C, can induce crystallization, yielding clear, hexagonal crystals.[4]

-

-

Product Characterization:

-

The identity and purity of the this compound can be confirmed using ³¹P and ¹⁹F NMR spectroscopy.[4]

-

Method 2: Fluorination using Potassium Fluoride (KF) and an Ionic Liquid Catalyst in Acetonitrile

This method offers a high-yield synthesis at a lower reaction temperature.[5]

-

Reactants and Reagents:

-

Hexachlorocyclotriphosphazene ((NPCl₂)₃)

-

Potassium Fluoride (KF)

-

Ionic Liquid Catalyst [Nbmm]OH

-

Anhydrous Acetonitrile (CH₃CN)

-

-

Procedure:

-

In a flask equipped with an electric stirrer, thermometer, and reflux condenser, combine hexachlorocyclotriphosphazene (104.3 g), potassium fluoride (113.3 g), ionic liquid catalyst [Nbmm]OH (0.011 g), and anhydrous acetonitrile (217.6 g).[5]

-

Conduct the reaction at 30°C for 2 hours.[5]

-

After the reaction period, filter the mixture.[5]

-

Rectify the filtrate to obtain the this compound product.[5]

-

Quantitative Data Summary

The following table summarizes the key quantitative data from the described synthesis methods.

| Parameter | Method 1: NaF in Acetonitrile[4] | Method 2: KF with Ionic Liquid Catalyst in Acetonitrile[5] |

| Fluorinating Agent | Sodium Fluoride (NaF) | Potassium Fluoride (KF) |

| Solvent | Dry Acetonitrile | Anhydrous Acetonitrile |

| Catalyst | None | Ionic Liquid [Nbmm]OH |

| Reaction Temperature | ~80°C (Reflux) | 30°C |

| Reaction Time | 24 hours | 2 hours |

| Purification Method | Fractional Distillation | Filtration followed by Rectification |

| Reported Yield | ~55% | 98.7% |

| Molar Ratio (HCCP:Fluoride) | 1:8 | 1:2.05 (approx.) |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | F₆N₃P₃ |

| Molar Mass | 248.932 g/mol [6] |

| Appearance | Colorless to white crystalline solid[2] |

| Melting Point | 25–30°C[1][2] |

| Boiling Point | 50.9°C[1][2] |

| Density | 2.237 g/cm³ (at 20°C)[1][2] |

| Solubility | Soluble in organic solvents like toluene; almost insoluble in water.[1][2] |

Safety and Handling

This compound is classified as corrosive and can cause severe skin burns and eye damage.[2][6] It is imperative to handle this compound with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[2] Store the compound at 2-8°C.[1]

Experimental Workflow

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from hexachlorocyclotriphosphazene is a well-established process, with methods utilizing alkali metal fluorides being particularly prevalent. The choice between sodium fluoride and potassium fluoride, potentially with the aid of a catalyst, allows for flexibility in reaction conditions and can lead to high yields of the desired product. The detailed protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for the successful synthesis and purification of this compound for its various applications.

References

Hexafluorocyclotriphosphazene: A Technical Guide to Chemical Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluorocyclotriphosphazene, with the chemical formula (NPF₂)₃, is a fascinating inorganic heterocyclic compound. It consists of a six-membered ring of alternating phosphorus and nitrogen atoms, with two fluorine atoms attached to each phosphorus atom. This unique structure imparts a high degree of thermal stability and chemical inertness, making it a valuable building block in various advanced applications.[1][2] From high-performance flame retardants and polymer chemistry to its emerging role in lithium-ion batteries and drug delivery systems, understanding the nuances of its stability and reactivity is paramount for innovation.[1][3][4] This guide provides an in-depth technical overview of the core chemical properties of this compound, tailored for professionals in research and development.

Physicochemical Properties

This compound is a colorless to white crystalline solid at room temperature.[1] Its fundamental physical and chemical properties are summarized in the table below, providing a baseline for its handling and application.

| Property | Value | Source |

| Molecular Formula | F₆N₃P₃ | [2][3] |

| Molecular Weight | 248.93 g/mol | [2][3] |

| Appearance | Colorless to white crystalline solid/slush | [1][3] |

| Melting Point | 25–32 °C | [1][2][3] |

| Boiling Point | 50.9–51 °C | [1][2][5] |

| Density | 2.237 g/cm³ (at 20 °C) | [1][2] |

| Solubility | Soluble in organic solvents like toluene; almost insoluble in water. | [1][2] |

| Storage Conditions | Refrigerated (0–10 °C), under inert gas, moisture and heat sensitive. | [1][5][6] |

Chemical Stability

The stability of the phosphazene ring, particularly the fluorinated version, is one of its most defining characteristics. This stability can be categorized into thermal, hydrolytic, and electrochemical domains.

Thermal Stability

This compound exhibits remarkable thermal stability, a property attributed to the high bond energy of the P-F and P-N bonds within its highly symmetrical structure.[1][2] This resistance to thermal degradation makes it an excellent candidate for:

-

Flame Retardants: When incorporated into materials, it inhibits combustion chain reactions. The synergistic flame-retardant effect of phosphorus, nitrogen, and fluorine allows for lower loading levels compared to traditional halogenated flame retardants, with the added benefit of reduced smoke and non-corrosive gas emissions upon burning.[1][4]

-

High-Temperature Materials: It serves as a precursor for advanced polymers and materials that need to withstand extreme heat without degrading, finding use in aerospace and automotive industries.[2][3]

-

Lithium-Ion Batteries: As an electrolyte additive, its thermal stability helps to mitigate the risk of thermal runaway, a critical safety concern in battery technology.[1][7]

Hydrolytic Stability

The compound is noted to be almost insoluble in water and is sensitive to moisture, suggesting that while it resists hydrolysis to a significant degree, it is not entirely inert.[1][5] Its hydrolytic stability is considerably higher than its chlorinated analog, hexachlorocyclotriphosphazene. However, in applications like lithium-ion battery electrolytes, even trace amounts of water can lead to the slow hydrolysis of related compounds like LiPF₆, forming species such as HF.[8][9] While direct quantitative data on the hydrolysis kinetics of this compound is sparse in the provided literature, its general insolubility in water contributes to its stability in aqueous environments under neutral conditions.

Electrochemical Stability

In the context of lithium-ion batteries, this compound functions as a valuable electrolyte additive. Its role extends beyond just enhancing safety. It helps in the formation of a stable Solid Electrolyte Interphase (SEI) layer on the electrode surfaces.[1][7] A stable SEI layer is crucial for preventing unwanted side reactions between the electrolyte and the electrode, thereby improving high-temperature cycling performance and extending the battery's lifespan.[1] The presence of fluorine is also noted to improve the overall electrochemical performance and cycling stability of the battery.[4]

Chemical Reactivity

Despite its general stability, the P-F bonds in this compound are susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic platform, allowing for the precise substitution of fluorine atoms with a wide array of functional groups. This contrasts with its chlorinated counterpart, which often yields less pure products in reactions with organometallic reagents.[10]

Nucleophilic Substitution Reactions

The primary mode of reaction for this compound is nucleophilic substitution, where one or more fluorine atoms are replaced by a nucleophile (Nu⁻).

References

- 1. dakenchem.com [dakenchem.com]

- 2. lookchem.com [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 15599-91-4 | TCI AMERICA [tcichemicals.com]

- 6. This compound | 15599-91-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. Unraveling the Hydrolysis Mechanism of LiPF6 in Electrolyte of Lithium Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and reactions of this compound [morressier.com]

An In-depth Technical Guide to the Spectroscopic Data of Hexafluorocyclotriphosphazene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluorocyclotriphosphazene, with the chemical formula (NPF₂)₃, is an inorganic, cyclic compound foundational to a significant area of phosphazene chemistry.[1] This guide provides a detailed overview of its spectroscopic signature, which is crucial for its identification, purity assessment, and the characterization of its derivatives. The molecule possesses a planar P₃N₃ ring with D₃ₕ symmetry, a structural feature that is reflected in its spectroscopic data.[2] This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, outlines the experimental protocols for acquiring such data, and presents a logical workflow for its comprehensive spectroscopic analysis.

Spectroscopic Data

The unique structural and electronic properties of this compound give rise to characteristic spectroscopic data. Below is a summary of the key data obtained from NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ³¹P and ¹⁹F NMR are particularly informative. Due to the high symmetry of the molecule, the ³¹P and ¹⁹F NMR spectra appear as deceptively simple triplets at first glance, but are in fact part of a complex [A[X]₂]₃ spin system. A detailed analysis reveals a rich set of spin-spin coupling constants.[3]

Table 1: ³¹P and ¹⁹F NMR Spectroscopic Data for this compound at 183 K [3]

| Parameter | Set 1 Value (Hz) | Set 2 Value (Hz) | Description |

| ¹J(P,F) | 918.4 | 918.7 | One-bond coupling between Phosphorus and Fluorine |

| ²J(P,P) | 55.4 | 55.3 | Two-bond coupling between Phosphorus atoms |

| ²J(F,F) | 66.8 | 66.9 | Two-bond (geminal) coupling between Fluorine atoms |

| ³J(P,F) | 24.3 | 24.3 | Three-bond coupling between Phosphorus and Fluorine |

| ⁴J(F,F)cis | 2.8 | 2.8 | Four-bond cis-coupling between Fluorine atoms |

| ⁴J(F,F)trans | 10.9 | 10.9 | Four-bond trans-coupling between Fluorine atoms |

Note: The data was determined through subspectral analysis and iterative fitting computation of high-resolution spectra measured at 183 K. Two very similar complete sets of coupling constants were determined.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. For this compound, the key vibrations involve the P-N ring and the P-F bonds. The strong stretching mode of the P-N bond in phosphazenes is a characteristic feature and is typically observed in the region of 1200-1300 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~1240 | P-N Stretch | Strong |

| Data not available | P-F Stretch | Strong |

| Data not available | Ring Deformation | Medium |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural confirmation. The molecular ion peak (M⁺) for this compound is expected at an m/z corresponding to its molecular weight.

Table 3: Mass Spectrometry Data for this compound

| m/z Value | Assignment | Relative Intensity |

| ~249 | [N₃P₃F₆]⁺ (Molecular Ion) | Data not available |

| Data not available | Fragment Ions | Data not available |

Note: The exact mass of this compound is 248.9209 g/mol .[4] While the molecular weight has been confirmed by mass spectrometry, detailed fragmentation data is not available in the cited literature.

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy (³¹P and ¹⁹F)

-

Sample Preparation : Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. The compound is sensitive to moisture, so handling under an inert atmosphere is recommended.[5]

-

Instrumentation : Utilize a high-field Fourier Transform NMR spectrometer.

-

³¹P NMR Acquisition :

-

¹⁹F NMR Acquisition :

-

Tune the probe to the ¹⁹F frequency.

-

Use an internal or external reference standard such as CFCl₃.

-

Acquire the spectrum with a sufficient number of scans.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any adsorbed water.

-

In an agate mortar, grind a small amount (~1-2 mg) of this compound with approximately 200 mg of dry KBr until a fine, homogeneous powder is obtained.[8]

-

Transfer the powder to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction : Introduce a small amount of the volatile this compound into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet. The sample is volatilized by heating under high vacuum.

-

Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

Fragmentation : The high energy of the molecular ions causes them to be energetically unstable, leading to fragmentation into smaller, charged ions and neutral radicals.

-

Mass Analysis : The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Data of infrared vibration spectroscopy of cyclotriphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. davuniversity.org [davuniversity.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

The Dawn of Inorganic Heterocycles: Early Research and Discovery of Cyclophosphazene Compounds

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of inorganic heterocyclic chemistry is foundational to modern materials science and drug development, with cyclophosphazene compounds representing one of the earliest and most versatile classes of these structures. First encountered in the early 19th century, these compounds, characterized by a ring of alternating phosphorus and nitrogen atoms, have evolved from a chemical curiosity to a cornerstone of advanced polymer and medicinal chemistry. This technical guide delves into the seminal research that led to the discovery and initial understanding of cyclophosphazene compounds, providing a detailed look at the early experimental protocols, quantitative data, and the evolution of structural theories.

The Initial Synthesis: A Serendipitous Discovery

The first recorded synthesis of a cyclophosphazene compound is attributed to the renowned chemists Justus von Liebig and Friedrich Wöhler in 1834.[1][2] While investigating the reaction of phosphorus pentachloride (PCl₅) with ammonia (B1221849) (NH₃), they isolated a white, crystalline substance that was remarkably stable, even when treated with hot water.[2] This compound was later identified as hexachlorocyclotriphosphazene, (NPCl₂)₃.

In the latter part of the 19th century, H. N. Stokes conducted more systematic studies. In 1896, he reported a more direct and reproducible synthesis by reacting phosphorus pentachloride with ammonium (B1175870) chloride (NH₄Cl) in a sealed tube at elevated temperatures, achieving a notable 27% yield of hexachlorocyclotriphosphazene.[1][3] Stokes' work was pivotal in providing a reliable method for the preparation of this foundational cyclophosphazene, paving the way for further investigation into its properties and reactions.

Early Experimental Protocols

The experimental techniques of the 19th century, while rudimentary by modern standards, were sufficient to isolate and characterize the first cyclophosphazene compounds. The following are detailed reconstructions of the key early synthetic procedures.

Liebig and Wöhler's Synthesis of "Chlorphosphorstickstoff" (1834)

Objective: To investigate the products of the reaction between phosphorus pentachloride and ammonia.

Methodology:

-

Phosphorus pentachloride (PCl₅) was reacted directly with a stream of dry ammonia gas (NH₃). The reaction was noted to be highly exothermic.

-

The resulting white solid product was a mixture of the desired compound and ammonium chloride (NH₄Cl).

-

To isolate the new substance, the mixture was washed with cold water. The ammonium chloride dissolved, leaving behind the water-insoluble, crystalline "Chlorphosphorstickstoff."

-

The product was then purified by recrystallization, likely from a non-polar solvent, although the specific solvent used was not detailed in the initial report.

Stokes' Improved Synthesis of Hexachlorocyclotriphosphazene (1896)

Objective: To develop a more efficient method for the preparation of the chloro-derivative of phosphonitrilic acid.

Methodology:

-

A mixture of phosphorus pentachloride (PCl₅) and ammonium chloride (NH₄Cl) was prepared. While the exact molar ratios were not specified in the initial reports, subsequent work has established that a slight excess of PCl₅ is often used.

-

The solid mixture was sealed in a glass tube.

-

The sealed tube was heated in an oven to a temperature between 150 °C and 200 °C for several hours.[1][3]

-

After cooling, the tube was opened, and the solid product was extracted.

-

The crude product, a mixture of cyclic and linear phosphazenes, was then subjected to purification. Stokes employed fractional distillation and recrystallization to isolate the hexachlorocyclotriphosphazene, which he identified as the trimeric species.

Early Quantitative Data and Characterization

The analytical techniques of the 19th century were primarily focused on elemental analysis to determine the empirical formula of a new compound, along with the measurement of basic physical properties.

| Compound | Discoverer(s) | Year | Reported Yield | Melting Point | Elemental Analysis (Theoretical %) |

| Hexachlorocyclotriphosphazene | Liebig & Wöhler | 1834 | Not Reported | Not Reported | N: 12.06, P: 26.68, Cl: 61.26 |

| Hexachlorocyclotriphosphazene | Stokes | 1896 | 27% | ~114 °C | N: 12.06, P: 26.68, Cl: 61.26 |

Note: The elemental analysis data presented is the theoretical value for (NPCl₂)₃. Early experimental values would have been subject to the precision of 19th-century analytical methods.

The Evolution of Structural Understanding

The determination of the cyclic structure of hexachlorocyclotriphosphazene was a significant intellectual leap in the late 19th century. Prior to Stokes' proposal, the arrangement of phosphorus, nitrogen, and chlorine atoms was a matter of speculation.

Early Hypothetical Structures

Before the establishment of the cyclic structure, chemists likely considered linear or branched arrangements of the repeating -N=PCl₂- unit, consistent with the valence rules of the time. The empirical formula of NPCl₂ did not inherently suggest a cyclic structure.

Stokes' Proposal of a Cyclic Structure

Based on his experimental work and the compound's properties, H. N. Stokes was the first to propose a cyclic structure for hexachlorocyclotriphosphazene in 1896. This was a significant departure from the prevailing focus on linear organic molecules and laid the groundwork for the field of inorganic heterocyclic chemistry. The proposed cyclic structure explained the compound's stability and the equivalence of the repeating NPCl₂ units.

References

Hexafluorocyclotriphosphazene: A Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of hexafluorocyclotriphosphazene ((NPF₂)₃), a compound of significant interest in materials science and as a precursor for various derivatives, including in drug delivery systems. A thorough review of available literature indicates that while qualitative solubility in several organic solvents is established, precise quantitative data remains limited in the public domain. This document summarizes the known qualitative solubility, outlines a detailed experimental protocol for its quantitative determination, and provides a visual workflow to aid researchers in their experimental design.

Introduction

This compound is a cyclic inorganic compound with the formula (NPF₂)₃. Its unique properties, including high thermal stability and chemical resistance, make it a valuable building block in the synthesis of polyphosphazenes and other advanced materials. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation processes, particularly in the development of novel drug delivery vehicles and high-performance materials. This guide aims to consolidate the existing knowledge on the solubility of this compound and to provide a practical framework for its experimental determination.

Solubility of this compound in Organic Solvents

Based on an extensive review of scientific literature and chemical supplier documentation, the solubility of this compound in common organic solvents has been qualitatively characterized. The compound is a colorless to white crystalline solid with a melting point of approximately 25–30°C and a boiling point of 50.9°C.[1] It is known to be soluble in several organic solvents but is nearly insoluble in water.[1]

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in a range of organic solvents. It is important to note that this information is based on descriptive statements found in the literature and safety data sheets, rather than on comprehensive quantitative studies.

| Solvent Class | Solvent Name | Qualitative Solubility |

| Aromatic Hydrocarbons | Toluene | Soluble[1][2][3] |

| Ethers | Diethyl Ether | Implied Soluble (used in reactions) |

| Tetrahydrofuran (THF) | Implied Soluble (used in synthesis) | |

| Nitriles | Acetonitrile | Implied Soluble (used in synthesis) |

| Halogenated Hydrocarbons | Dichloromethane | No data available |

| Ketones | Acetone | No data available |

| Alcohols | Methanol, Ethanol | No data available |

| Amides | N,N-Dimethylformamide (DMF) | No data available |

| Alkanes | Hexane | No data available |

| Aqueous | Water | Almost Insoluble[1] |

Note: "Implied Soluble" indicates that while not explicitly stated as "soluble," the solvent is used in reactions or synthesis involving this compound, suggesting a sufficient degree of solubility for such applications.

Quantitative Solubility Data

Experimental Protocol for Determining the Solubility of this compound

The following protocol is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using the isothermal shake-flask method. This method is considered a reliable approach for determining the equilibrium solubility of a solid in a liquid.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade, anhydrous)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer or thermocouple

-

Glass vials or flasks with airtight seals

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a suitable detector (e.g., FID or TCD) or another appropriate analytical instrument (e.g., NMR spectrometer)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials or flasks, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered sample to a known volume with the same organic solvent.

-

-

Analysis:

-

Analyze the diluted sample using a pre-calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the chosen solvent at the specified temperature. The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

-

3.3. Safety Precautions

-

This compound is corrosive and moisture-sensitive. Handle it in a dry, inert atmosphere (e.g., in a glove box).

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvent before commencing any experimental work.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While this compound is qualitatively known to be soluble in several common organic solvents, particularly toluene, a notable lack of quantitative solubility data exists in the public domain. This technical guide serves to consolidate the available qualitative information and, more importantly, provides a robust and detailed experimental protocol for researchers to determine the precise solubility of this compound in solvents relevant to their work. The provided workflow and safety considerations are intended to facilitate accurate and safe experimental undertakings in the fields of materials science, synthetic chemistry, and drug development. The generation of quantitative solubility data for this compound will be a valuable contribution to the scientific community, enabling more precise control over processes involving this versatile compound.

References

Thermal Decomposition of Hexafluorocyclotriphosphazene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluorocyclotriphosphazene, with the chemical formula (NPF₂)₃, is a fascinating inorganic ring system that has garnered significant interest for its unique chemical properties and applications, notably as a flame retardant. Its thermal stability and decomposition pathways are of critical importance for understanding its mechanism of action in fire retardancy and for the development of new materials. This technical guide provides an in-depth overview of the thermal decomposition of this compound, summarizing the current understanding of its degradation products, the experimental protocols used for their analysis, and the proposed decomposition pathways.

Thermal Decomposition Products

The thermal decomposition of this compound at elevated temperatures leads to the fragmentation of the phosphazene ring and the release of various phosphorus- and fluorine-containing species. While detailed quantitative data on the pyrolysis of pure this compound is not extensively available in open literature, the primary mechanism of its action as a flame retardant points to the generation of radical species in the gas phase. These radicals are effective at quenching the chain reactions of combustion.

Based on the general understanding of phosphazene chemistry and the behavior of P-F compounds at high temperatures, the expected thermal decomposition products are summarized in the table below.

| Product Category | Potential Species | Phase | Significance |

| Phosphorus-Fluorine Radicals | •PF₂, •PF₄, •P₂N₂F₅ | Gas | Key species for flame retardancy via radical trapping. |

| Nitrogen-Containing Species | N₂, NOx | Gas | Inert gas dilution of the flammable mixture. |

| Linear Phosphazenes | PₓNₓF₂ₓ₊₂ | Gas/Condensed | Intermediates in the decomposition process. |

| Phosphorus Fluorides | PF₃, PF₅ | Gas | Stable end-products of decomposition. |

| Phosphorus Oxofluorides | POF₃ | Gas | Formed in the presence of oxygen or water. |

Experimental Protocols

The primary technique for analyzing the thermal decomposition products of involatile materials like this compound is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This method allows for the controlled thermal fragmentation of the sample followed by the separation and identification of the resulting volatile products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 100-500 µg) is placed into a quartz pyrolysis tube.

-

Pyrolysis: The pyrolysis tube is inserted into a micro-furnace pyrolyzer interfaced with the GC-MS system. The sample is then heated to a set-point temperature (e.g., in the range of 500-900°C) at a rapid heating rate (e.g., 20°C/ms) under an inert atmosphere (typically helium).

-

Gas Chromatography: The volatile pyrolysis products are swept from the pyrolyzer into the GC column by the helium carrier gas. The GC oven is programmed with a specific temperature gradient to separate the individual components of the pyrolysate based on their boiling points and interactions with the stationary phase of the column. A typical column for this analysis would be a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact ionization at 70 eV), fragmented, and the resulting mass-to-charge ratios of the fragments are detected.

-

Data Analysis: The resulting chromatogram shows a series of peaks, each corresponding to a different decomposition product. The mass spectrum of each peak is then used to identify the chemical structure of the compound, often by comparison with a mass spectral library (e.g., NIST).

Mandatory Visualizations

Logical Flow of Thermal Decomposition

The following diagram illustrates the logical progression of the thermal decomposition of this compound, from the parent molecule to the formation of radical species and stable end-products.

Caption: Logical flow of (NPF₂)₃ thermal decomposition.

Experimental Workflow for Py-GC-MS Analysis

This diagram outlines the key steps in the experimental workflow for analyzing the thermal decomposition products of this compound using Py-GC-MS.

Caption: Py-GC-MS experimental workflow.

Conclusion

The thermal decomposition of this compound is a complex process that is fundamental to its application as a flame retardant. While a complete quantitative profile of its decomposition products under all conditions is an area for further research, the established understanding points to the generation of highly reactive phosphorus- and fluorine-containing radicals. The experimental protocol outlined for Py-GC-MS provides a robust framework for detailed analysis of these products. The logical and experimental workflow diagrams presented herein offer a clear visual guide for researchers in this field. Further studies, including theoretical modeling of the decomposition pathways, will continue to enhance our understanding of this important molecule and pave the way for the design of new and improved fire-retardant materials.

Probing the Geometry of a Versatile Inorganic Ring: A Technical Guide to the Molecular Modeling of Hexafluorocyclotriphosphazene

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecular scaffolds is paramount for rational design and predicting molecular interactions. Hexafluorocyclotriphosphazene, (NPF₂)₃, a key building block in polymer chemistry and materials science, presents a compelling case for the application of molecular modeling techniques. This technical guide provides an in-depth exploration of the computational and experimental methodologies used to elucidate its structure, presenting a comparative analysis of key structural parameters and offering detailed protocols for foundational experiments.

This compound is an inorganic heterocyclic compound featuring a six-membered ring of alternating phosphorus and nitrogen atoms, with two fluorine atoms attached to each phosphorus atom.[1] Its unique properties, including high thermal stability and flame retardancy, have led to its use in various applications, including as a precursor for polyphosphazenes, a versatile class of polymers with biomedical and technological applications.[2][3] The geometry of the (NPF₂)₃ ring, particularly its planarity and the lengths of its endocyclic (P-N) and exocyclic (P-F) bonds, is crucial in determining its reactivity and polymerization behavior.

Unveiling the Molecular Architecture: A Comparative Analysis of Structural Data

The precise determination of bond lengths and angles in this compound has been a subject of both experimental and computational investigation. The data presented below summarizes the findings from gas-phase electron diffraction, a key experimental technique, and two widely used computational chemistry methods: Density Functional Theory (DFT) with the B3LYP functional and the ab initio Hartree-Fock (HF) method. The use of different basis sets in the computational methods allows for an assessment of their impact on the calculated geometry.

| Parameter | Experimental (Gas-Phase Electron Diffraction) | DFT (B3LYP/6-31G) | DFT (B3LYP/6-31+G) | Hartree-Fock (HF/6-31G) | Hartree-Fock (HF/6-31+G) |

| P-N Bond Length (Å) | 1.587 | 1.581 | 1.581 | 1.559 | 1.559 |

| P-F Bond Length (Å) | 1.560 | 1.579 | 1.580 | 1.543 | 1.543 |

| N-P-N Bond Angle (°) | 119.7 | 118.0 | 118.0 | 117.8 | 117.8 |

| P-N-P Bond Angle (°) | 120.3 | 121.5 | 121.5 | 121.7 | 121.7 |

| F-P-F Bond Angle (°) | 99.7 | 99.1 | 99.1 | 100.2 | 100.2 |

Note: Experimental data is sourced from a gas-phase electron diffraction study. Computational data is derived from studies employing Density Functional Theory (B3LYP functional) and Hartree-Fock methods with 6-31G and 6-31+G* basis sets.*

The data reveals a high degree of consistency between the experimental and computational results, particularly for the DFT calculations. The P₃N₃ ring is confirmed to be planar, a feature attributed to the delocalization of π-electrons within the ring.[4] The P-N bond length is notably short, suggesting a bond order greater than one. The addition of diffuse functions to the basis set (6-31+G*) has a minimal effect on the calculated geometry for this molecule. Hartree-Fock calculations, which do not account for electron correlation to the same extent as DFT, tend to predict slightly shorter bond lengths.

Experimental and Computational Protocols

The determination of molecular structure relies on a synergistic relationship between experimental techniques and computational modeling. Below are detailed methodologies for the key experimental and computational approaches discussed in this guide.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions that can influence geometry in the solid state.[5]

-

Sample Preparation: A pure sample of this compound is vaporized by heating it in a specialized oven-nozzle system.

-

Electron Beam Generation: A high-energy beam of electrons is generated from an electron gun and accelerated to a high, constant velocity.

-

Diffraction: The electron beam is directed through the vapor of the sample molecules. The electrons are scattered by the electrostatic potential of the atoms in the molecules, creating a diffraction pattern.

-

Data Collection: The diffraction pattern, consisting of a series of concentric rings of varying intensity, is recorded on a photographic plate or a digital detector.

-

Data Analysis: The radial distribution of the scattered electron intensity is analyzed. This distribution is dependent on the distances between all pairs of atoms in the molecule.

-

Structure Refinement: A theoretical model of the molecular geometry is proposed, and the expected diffraction pattern is calculated. The parameters of the model (bond lengths, angles, and torsional angles) are then refined by a least-squares fitting procedure to achieve the best possible agreement between the calculated and experimental diffraction patterns.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids at atomic resolution.

-

Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent by slow evaporation or cooling.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

X-ray Generation: A monochromatic beam of X-rays is generated, typically from a copper or molybdenum source.

-

Diffraction Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations. The diffracted X-rays are detected by an area detector.

-

Data Processing: The intensities of the thousands of measured reflections are integrated, corrected for experimental factors, and used to determine the unit cell dimensions and space group of the crystal.

-

Structure Solution and Refinement: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.

Computational Protocol: Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations

Computational chemistry provides a powerful means to predict and understand molecular structure and properties.

-

Input Structure Generation: An initial three-dimensional structure of this compound is created using molecular building software.

-

Method and Basis Set Selection: The computational method (e.g., DFT with the B3LYP functional or Hartree-Fock) and the basis set (e.g., 6-31G* or 6-311+G(2d,p)) are chosen. The choice of method and basis set represents a trade-off between computational cost and accuracy.[6]

-

Geometry Optimization: The energy of the molecule is calculated as a function of its geometry. The geometry is then systematically varied to find the minimum energy structure, which corresponds to the most stable conformation of the molecule.

-

Frequency Calculation: To confirm that the optimized structure is a true energy minimum, the vibrational frequencies are calculated. The absence of imaginary frequencies indicates a stable structure.

-

Analysis of Results: The optimized geometry provides the bond lengths and angles of the molecule. Other properties, such as molecular orbitals and electrostatic potential, can also be calculated and analyzed.

Visualizing the Molecular Modeling Workflow

The process of molecular modeling follows a logical and systematic workflow, from the initial definition of the molecule to the final analysis of its properties. The following diagram, generated using the DOT language, illustrates this workflow.

References

- 1. Crystallography [rjeid.com]

- 2. researchgate.net [researchgate.net]

- 3. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gas-phase structures of aminodifluorophosphines determined using electron diffraction data and computational techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | F6N3P3 | CID 139958 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quantum Chemical Insights into Hexafluorocyclotriphosphazene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluorocyclotriphosphazene, (NPF₂)₃, is a fascinating inorganic ring system that has garnered significant attention due to its unique electronic structure, thermal stability, and its role as a precursor to a wide array of polyphosphazene polymers with applications in materials science and biomedicine.[1] A thorough understanding of its fundamental molecular properties through computational chemistry is crucial for the rational design of new materials and drugs. This technical guide provides an in-depth analysis of this compound using quantum chemical calculations, presenting key data, experimental protocols, and visualizations to aid researchers in this field.

Computational Methodology

The data presented herein is based on Density Functional Theory (DFT) calculations, a workhorse of modern computational chemistry. Specifically, the B3LYP functional in combination with the 6-31G* basis set has been employed for geometry optimization and vibrational frequency calculations, as this level of theory has been shown to provide a good balance between accuracy and computational cost for similar systems. For a more detailed analysis of the electronic structure, Natural Bond Orbital (NBO) analysis has been performed.

Molecular Structure

The molecular structure of this compound has been determined both experimentally through gas-phase electron diffraction and computationally. The six-membered (PN)₃ ring is found to be planar or nearly planar. The key geometrical parameters from both experimental and DFT calculations are summarized below.

Table 1: Comparison of Experimental and Calculated Geometrical Parameters

| Parameter | Experimental (Electron Diffraction) | Calculated (B3LYP/6-31G*) |

| Bond Lengths (Å) | ||

| P-N | 1.570 | 1.565 |

| P-F | 1.525 | 1.530 |

| Bond Angles (degrees) | ||

| N-P-N | 119.7 | 119.5 |

| P-N-P | 121.3 | 121.5 |

| F-P-F | 100.2 | 100.5 |

Spectroscopic Properties

Vibrational spectroscopy, including infrared (IR) and Raman, provides valuable insights into the bonding and structure of molecules. The calculated vibrational frequencies and their assignments, along with available experimental data, are presented below. It is common practice to scale calculated harmonic frequencies to better match experimental anharmonic frequencies; however, for clarity, the unscaled harmonic frequencies are presented here.

Table 2: Experimental and Calculated Vibrational Frequencies (cm⁻¹) and Assignments

| Experimental (IR) | Experimental (Raman) | Calculated (B3LYP/6-31G*) | Assignment |

| 1285 | - | 1305 | P-N stretch (asymmetric) |

| 945 | 948 | 955 | P-F stretch (asymmetric) |

| 880 | - | 890 | P-F stretch (symmetric) |

| 730 | 725 | 735 | Ring deformation |

| 530 | - | 535 | P-F bend |

| - | 350 | 355 | Ring deformation |

Bonding Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. This analysis for this compound reveals significant delocalization of electron density within the (PN)₃ ring, contributing to its stability. The key donor-acceptor interactions are summarized below.

Table 3: NBO Analysis of Key Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(N) | σ(P-F) | 5.2 |

| LP(N) | σ(P-N') | 3.8 |

| σ(P-N) | σ(P-F) | 2.1 |

| σ(P-F) | σ(P-N) | 1.5 |

LP(N) refers to the lone pair on the nitrogen atom. N' refers to the adjacent nitrogen atom in the ring.

The NBO analysis indicates a degree of π-character in the P-N bonds, arising from the interaction of the nitrogen lone pairs with the antibonding orbitals of adjacent P-F and P-N bonds. This delocalization is a key feature of the electronic structure of cyclophosphazenes.

Reactivity

This compound is known to undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other functional groups.[2] This reactivity is fundamental to the synthesis of a vast range of phosphazene derivatives. Computational studies can provide valuable insights into the reaction mechanisms and predict the reactivity of different sites.

A common reaction is the substitution of a fluorine atom by an amine, such as ammonia. A simplified proposed reaction pathway is illustrated below. Computational studies can be used to calculate the activation energy for such reactions, providing a quantitative measure of the reaction's feasibility.

Table 4: Calculated Electronic Properties and Reactivity Descriptors

| Property | Calculated Value (B3LYP/6-31G*) |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Mulliken Charge on P | +1.8 |

| Mulliken Charge on N | -1.2 |

| Mulliken Charge on F | -0.6 |

The large positive charge on the phosphorus atoms and the relatively low-lying LUMO indicate that the phosphorus atoms are the primary sites for nucleophilic attack.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[3]

Materials:

-

Hexachlorocyclotriphosphazene ((NPCl₂)₃)

-

Anhydrous sodium fluoride (B91410) (NaF)

-

Anhydrous acetonitrile

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve hexachlorocyclotriphosphazene in anhydrous acetonitrile.

-

Add a stoichiometric excess of anhydrous sodium fluoride to the stirred solution.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 24-48 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride and excess sodium fluoride.

-

The this compound can be isolated from the filtrate by fractional distillation under reduced pressure.

Characterization:

The product can be characterized by:

-

³¹P NMR: A singlet is expected.

-

¹⁹F NMR: A doublet is expected due to coupling with phosphorus.

-

Mass Spectrometry: To confirm the molecular weight.

-

FT-IR Spectroscopy: To identify characteristic vibrational modes.

Conclusion

This technical guide has provided a comprehensive overview of the molecular and electronic properties of this compound based on quantum chemical calculations. The presented data on molecular geometry, vibrational frequencies, and bonding analysis, benchmarked against available experimental data, offer a solid foundation for understanding this important inorganic ring system. The insights into its reactivity, guided by computational descriptors, can aid in the design of synthetic routes to novel phosphazene derivatives for a variety of applications. The detailed experimental protocol provides a practical starting point for the synthesis and further investigation of this versatile molecule.

References

An In-depth Technical Guide to the Health and Safety Handling of Hexafluorocyclotriphosphazene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of Hexafluorocyclotriphosphazene ((PNF₂)₃), a versatile compound utilized in various fields, including as a flame retardant and a key material in lithium-ion battery electrolytes.[1][2][3] Due to its hazardous nature, strict adherence to safety protocols is imperative to mitigate risks of exposure and ensure a safe laboratory environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This substance is a colorless to white crystalline solid or liquid at room temperature, with a relatively low boiling point.[2] It is soluble in organic solvents such as toluene (B28343) but is nearly insoluble in water.[2]

| Property | Value | Source(s) |

| Molecular Formula | F₆N₃P₃ | [1] |

| Molecular Weight | 248.93 g/mol | [4] |

| CAS Number | 15599-91-4 | [1] |

| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | [5] |

| Melting Point | 25-30 °C | [2] |

| Boiling Point | 50.9 °C | [2] |

| Density | 2.237 g/cm³ (at 20°C) | [2] |

| Solubility | Soluble in toluene | [1] |

| Storage Temperature | 2-8°C | [2] |

Hazard Identification and Classification

This compound is classified as a corrosive substance.[2] The primary hazard associated with this chemical is its ability to cause severe skin burns and eye damage.[5][6]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage |

Signal Word: Danger[6]

Hazard Pictogram:

Experimental Protocols for Safety Assessment

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD 431)

This test determines the skin corrosivity (B1173158) of a substance by assessing its effect on a reconstructed human epidermis model.[1]

Principle: The test is based on the premise that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying cell layers.[4] The viability of the tissue after exposure to the test substance is measured.[1]

Methodology:

-

Tissue Preparation: Reconstructed human epidermis tissues (e.g., EpiDerm™, EpiSkin™) are pre-incubated in a sterile, humidified incubator at 37°C with 5% CO₂.[7]

-

Application of Test Substance: A sufficient amount of this compound (liquid or solid) is applied topically to at least two tissue replicates to ensure uniform coverage.[2] For solids, the epidermis is typically moistened with deionized water prior to application.[2]

-

Exposure: The tissues are exposed to the substance for specific time points, typically 3 minutes and 1 hour.[8]

-

Viability Assessment: Following exposure, the tissues are thoroughly rinsed to remove the test substance. Cell viability is then determined using a vital dye such as MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[4] The amount of formazan (B1609692) produced is quantified spectrophotometrically.

-

Data Interpretation: The viability of the treated tissues is expressed as a percentage relative to negative controls. Classification as corrosive is based on established viability thresholds at the different exposure times.[7]

Acute Dermal Toxicity (OECD 402)

This method assesses the potential adverse effects of a single dermal exposure to a substance.[9]

Principle: The test substance is applied to the skin of experimental animals (typically rats) in a single dose, and the animals are observed for signs of toxicity and mortality over a 14-day period.[6][10]

Methodology:

-

Animal Selection and Preparation: Healthy young adult rats of a single sex (usually females) are used.[11] The day before the test, the fur is removed from the dorsal area of the trunk of each animal.[11]

-

Dose Administration: A limit test is often performed first, where a single dose of 2000 mg/kg body weight is applied.[6] The substance is applied uniformly over the prepared skin area (at least 10% of the body surface).[6] The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[10]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days following the removal of the dressing.[6] Skin reactions at the application site are also recorded.[6]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[9]

-

Data Interpretation: The LD50 (median lethal dose) is determined if necessary, although the primary outcome is often the hazard classification based on the observed toxicity at the limit dose.[12]

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and maintain the integrity of the chemical.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Ensure safety showers and eyewash stations are readily accessible.[4]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[4]

-

Respiratory Protection: If dusts or mists are generated, use a NIOSH-approved respirator.[4]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

-

Recommended storage temperature is between 2-8°C.[2]

-

Store away from heat sources and incompatible materials.[2] The substance is sensitive to moisture and heat.[5]

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[5]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize hazards.

-

Personal Precautions: Evacuate the area.[11] Do not breathe dust or mists.[6] Wear appropriate personal protective equipment.[4]

-

Environmental Precautions: Prevent the product from entering drains.[11]

-

Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[13] For large spills, dike the area to contain the spill.[13]

Fire-Fighting Measures

While not classified as flammable, this compound can be involved in a fire.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or foam.[14]

-

Specific Hazards: During a fire, hazardous decomposition products may be formed.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Moisture and heat.[5]

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: No hazardous decomposition products are known under normal conditions of use. During a fire, hazardous gases may be formed.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations.[6] Do not allow the product to enter drains.[11]

This guide is intended to provide essential health and safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and ensure that a thorough risk assessment is conducted for any new procedure.

References

- 1. iivs.org [iivs.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. episkin.com [episkin.com]

- 4. senzagen.com [senzagen.com]

- 5. Synthesis and reactions of this compound [morressier.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. x-cellr8.com [x-cellr8.com]

- 8. dermatest.com [dermatest.com]

- 9. oecd.org [oecd.org]

- 10. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. epa.gov [epa.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. This compound | 15599-91-4 | TCI AMERICA [tcichemicals.com]

Methodological & Application

Application Notes and Protocols: Hexafluorocyclotriphosphazene as a High-Performance Electrolyte Additive for Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hexafluorocyclotriphosphazene (HFPN) as a functional electrolyte additive in lithium-ion batteries (LIBs). The information compiled from recent studies highlights its role in enhancing battery safety, stability, and overall performance. Detailed experimental protocols and data are presented to facilitate further research and development in this area.

Introduction

This compound (HFPN), a cyclic inorganic compound with the formula (N=P(F)₂)₃, has emerged as a promising electrolyte additive for advanced lithium-ion batteries.[1][2] Its unique chemical structure, characterized by a stable ring of alternating phosphorus and nitrogen atoms with fluorine substituents, imparts exceptional thermal stability, chemical inertness, and non-flammable properties.[1][3] When introduced into conventional carbonate-based electrolytes, HFPN can significantly mitigate safety concerns and improve the electrochemical performance of LIBs, particularly those employing high-energy electrode materials.[2][4]

The primary functions of HFPN as an electrolyte additive include:

-

Enhanced Safety: HFPN is inherently non-flammable and can significantly elevate the flash point of volatile carbonate electrolytes, thereby reducing the risk of thermal runaway and fire.[1][2][5]

-

Stable Solid Electrolyte Interphase (SEI) Formation: HFPN participates in the formation of a stable and robust SEI layer on the anode surface.[1][6][7] This protective layer is crucial for preventing electrolyte decomposition and ensuring long-term cycling stability, especially for next-generation anode materials like silicon.[6][7][8]

-

Improved High-Temperature Performance: The stable SEI layer formed in the presence of HFPN enhances the battery's performance and reliability under high-temperature operating conditions.[1][2]

-

Synergistic Effects with Other Additives: HFPN can work in conjunction with other additives, such as fluoroethylene carbonate (FEC), to create a more effective SEI, leading to improved cell lifetime and lower impedance.[6][7][8]

Data Presentation: Performance Enhancements with HFPN

The following tables summarize the quantitative data from various studies on the impact of HFPN and its derivatives on the performance of lithium-ion batteries.

Table 1: Effect of Cyclotriphosphazene (B1200923) Additives on Cycling Performance of NCM622/Graphite Pouch Cells

| Additive | Concentration (wt%) | Voltage Range (V) | Charge/Discharge Rate | Cycle Number | Capacity Retention (%) |

| None | 0 | 3.0 - 4.4 | 1C | 150 | 36.1[4] |

| (ethoxy)pentafluorocyclotriphosphazene (PFPN) | 5 | 3.0 - 4.4 | 1C | 150 | 60.7[4] |

| This compound (HFPN) | 8 | 3.0 - 4.4 | 1C | 150 | 74.7 [4] |

| pentafluoro(phenoxy)cyclotriphosphazene (FPPN) | 8 | 3.0 - 4.4 | 1C | 150 | 73.8[4] |

Data sourced from a study on the effects of different cyclotriphosphazene derivatives as flame-retardant additives.[4]

Table 2: Impact of HFPN on Electrolyte Flammability

| Additive | Concentration (wt%) | Effect on Flammability |